2-(Azepan-1-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(Azepan-1-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with an azepane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Another method involves the condensation of anthranilic acid derivatives followed by cyclization . This process typically requires specific reaction conditions, such as the presence of a base like potassium hydroxide or sodium hydroxide, and subsequent acidification using dilute hydrochloric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(Azepan-1-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes like histone deacetylases, leading to changes in gene expression and cellular functions . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of target enzymes, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound has a similar quinoline core but with a phenyl group instead of an azepane ring.
Quinolinyl-pyrazoles: These compounds feature a quinoline core with a pyrazole ring, offering different biological activities.
Uniqueness
2-(Azepan-1-yl)quinoline-4-carboxylic acid is unique due to its azepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2-(azepan-1-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-11-15(18-9-5-1-2-6-10-18)17-14-8-4-3-7-12(13)14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWVGIGMWVLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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